O-Methyl S,S-dipropyl phosphorodithioate
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Overview
Description
O-Methyl S,S-dipropyl phosphorodithioate, also known as ethoprophos, is an organophosphate ester with the chemical formula C₈H₁₉O₂PS₂. It is a clear yellow to colorless liquid with a characteristic mercaptan-like odor. This compound is primarily used as a nematicide and insecticide to control nematodes and soil-dwelling insects .
Preparation Methods
O-Methyl S,S-dipropyl phosphorodithioate can be synthesized through two main pathways:
Phosphoryl Chloride Route: Reacting phosphoryl chloride with two equivalents of n-propylmercaptan and one equivalent of sodium ethoxide.
Phosphorus Trichloride Route: Reacting n-propylmercaptan and sodium ethoxide with phosphorus trichloride to yield ethoxy-bis(propylsulfanyl)phosphane, which is then oxidized by hydrogen peroxide to yield the final product.
Chemical Reactions Analysis
O-Methyl S,S-dipropyl phosphorodithioate undergoes various chemical reactions, including:
Scientific Research Applications
O-Methyl S,S-dipropyl phosphorodithioate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of O-Methyl S,S-dipropyl phosphorodithioate is the inhibition of acetylcholinesterase, an enzyme crucial for the degradation of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests .
Comparison with Similar Compounds
O-Methyl S,S-dipropyl phosphorodithioate is unique compared to other similar compounds due to its specific structure and high efficacy as a nematicide and insecticide. Similar compounds include:
O-Ethyl S,S-dipropyl phosphorodithioate: (Ethoprofos)
O,O-Diethyl S-(ethylthiomethyl) phosphorodithioate: (Phorate)
S-(4-Chlorophenylthiomethyl) O,O-diethyl phosphorodithioate: (Carbophenothion)
These compounds share similar chemical properties but differ in their specific applications and efficacy.
Properties
CAS No. |
4104-02-3 |
---|---|
Molecular Formula |
C7H17O2PS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-6-11-10(8,9-3)12-7-5-2/h4-7H2,1-3H3 |
InChI Key |
FAGCJRZVMYZXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OC)SCCC |
Origin of Product |
United States |
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